molecular formula C27H36N2O4 B10792748 N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10792748
M. Wt: 452.6 g/mol
InChI Key: KJMASEJYNQFVRM-UHFFFAOYSA-N
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Description

N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features an adamantane moiety, a quinoline core, and various functional groups. The adamantane structure is known for its rigidity and lipophilicity, which can enhance the pharmacological properties of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The adamantane moiety is introduced through a substitution reaction, often using adamantyl halides in the presence of a base. The final step involves the formation of the carboxamide group through an amidation reaction with suitable amines .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the quinoline core can interact with various enzymes and receptors. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of an adamantane moiety with a quinoline core and various functional groups.

Properties

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

IUPAC Name

N-(1-adamantyl)-5,8-dimethoxy-4-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C27H36N2O4/c1-4-5-6-9-29-16-20(25(30)23-21(32-2)7-8-22(33-3)24(23)29)26(31)28-27-13-17-10-18(14-27)12-19(11-17)15-27/h7-8,16-19H,4-6,9-15H2,1-3H3,(H,28,31)

InChI Key

KJMASEJYNQFVRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C(C=CC(=C21)OC)OC)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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